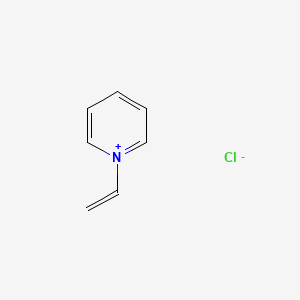

1-Ethenylpyridin-1-ium chloride

Description

1-Ethenylpyridin-1-ium chloride is a pyridinium-based ionic compound characterized by an ethenyl (vinyl) substituent attached to the nitrogen atom of the pyridine ring. This structure imparts unique electronic and steric properties, making it relevant in fields such as organic synthesis, materials science, and surfactant chemistry. The compound’s ionic nature and planar pyridinium ring facilitate strong intermolecular interactions, including hydrogen bonding and van der Waals forces, which influence its crystallinity and solubility .

Properties

CAS No. |

45590-51-0 |

|---|---|

Molecular Formula |

C7H8ClN |

Molecular Weight |

141.60 g/mol |

IUPAC Name |

1-ethenylpyridin-1-ium;chloride |

InChI |

InChI=1S/C7H8N.ClH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1 |

InChI Key |

XTPPAVHDUJMWEX-UHFFFAOYSA-M |

Canonical SMILES |

C=C[N+]1=CC=CC=C1.[Cl-] |

Related CAS |

87582-56-7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenylpyridin-1-ium chloride can be synthesized through several methods. One common approach involves the alkylation of pyridine with an ethenyl halide in the presence of a suitable base. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Ethenylpyridin-1-ium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different pyridine derivatives.

Substitution: The ethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can react with the ethenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridinium salts.

Scientific Research Applications

1-Ethenylpyridin-1-ium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethenylpyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloride ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Myristylpyridinium chloride ’s long alkyl chain confers surfactant properties, enabling applications in detergents and antimicrobial agents , whereas the shorter ethenyl group in the target compound may favor solubility in polar solvents.

- Imidazolium salts (e.g., 1-ethyl-3-methylimidazolium chloride) exhibit lower melting points and higher ionic conductivity, making them superior as solvents in green chemistry applications compared to pyridinium analogs .

Physicochemical Properties

Notes:

- Crystallographic studies of related pyridinium salts (e.g., 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridinium iodide) reveal that substituents like methoxyphenyl groups enhance crystal packing via C–H···I interactions , suggesting similar behavior in this compound.

- The absence of nonlinear optical properties in certain pyridinium derivatives contrasts with imidazolium salts, which are explored for optoelectronic applications.

Critical Insights :

- Imidazolium salts’ irritant properties highlight the need for careful handling compared to pyridinium derivatives, which are generally less reactive.

- The ethenyl group’s unsaturated bond in this compound may enable polymerization or cross-linking, positioning it as a candidate for conductive materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.